N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride

Aqueous solubility Salt selection Formulation development

N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride (CAS 1184964-73-5) is the hydrochloride salt form of a para-aminophenyl cyclopentanecarboxamide, with molecular formula C₁₂H₁₇ClN₂O and molecular weight 240.73 g/mol. This compound belongs to the broader class of N-aryl cyclopentanecarboxamides, which serve as versatile building blocks in medicinal chemistry and pharmaceutical intermediate synthesis.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 1184964-73-5
Cat. No. B1440157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride
CAS1184964-73-5
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=CC=C(C=C2)N.Cl
InChIInChI=1S/C12H16N2O.ClH/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9;/h5-9H,1-4,13H2,(H,14,15);1H
InChIKeyYMOQMOZSTORDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)cyclopentanecarboxamide Hydrochloride (CAS 1184964-73-5): Procurement-Ready Identity and Core Properties


N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride (CAS 1184964-73-5) is the hydrochloride salt form of a para-aminophenyl cyclopentanecarboxamide, with molecular formula C₁₂H₁₇ClN₂O and molecular weight 240.73 g/mol [1]. This compound belongs to the broader class of N-aryl cyclopentanecarboxamides, which serve as versatile building blocks in medicinal chemistry and pharmaceutical intermediate synthesis [2]. The hydrochloride salt formulation distinguishes it from the free base (CAS 926232-91-9, MW 204.27 g/mol), conferring altered physicochemical properties including enhanced aqueous solubility characteristic of amine hydrochloride salts [1]. The compound is commercially catalogued as a research chemical by multiple suppliers with purity specifications ranging from 95% to >99%, and is classified under the 'Building Blocks; Miscellaneous' category in standard chemical inventories .

Why N-(4-Aminophenyl)cyclopentanecarboxamide Hydrochloride (CAS 1184964-73-5) Cannot Be Replaced by the Free Base or Positional Isomers


Substituting N-(4-aminophenyl)cyclopentanecarboxamide hydrochloride with the free base (CAS 926232-91-9) or with ortho- or meta-aminophenyl positional isomers introduces scientifically meaningful differences that affect both experimental reproducibility and procurement decision-making. The hydrochloride salt provides a protonated amine species with measurably different aqueous solubility compared to the neutral free base, a property critical for aqueous assay compatibility and formulation development . Furthermore, the position of the amino substituent on the phenyl ring—para (4-) versus ortho (2-) or meta (3-)—is a determinant of molecular recognition: the ortho isomer N-(2-aminophenyl)cyclopentanecarboxamide (CAS 926217-21-2) has documented kinase selectivity with PRKACA Kd = 42 nM and >2,380-fold selectivity over MAPKAPK2 (IC50 > 100,000 nM), a profile that cannot be assumed for the para-substituted analog [1]. Regulatory and reproducibility standards in pharmaceutical intermediate synthesis also require precise identity tracking, making uncontrolled substitution a source of batch failure in downstream applications .

Quantitative Differentiation Evidence for N-(4-Aminophenyl)cyclopentanecarboxamide Hydrochloride (CAS 1184964-73-5) Versus Comparators


Enhanced Aqueous Solubility of the Hydrochloride Salt Versus the Free Base at Physiologic pH

The hydrochloride salt form (CAS 1184964-73-5) provides a protonated para-aminophenyl moiety (calculated pKa of the conjugate acid ~4.6–5.0 for aromatic amines), which enhances aqueous solubility relative to the neutral free base (CAS 926232-91-9, calculated LogP = 2.3975, TPSA = 55.12 Ų) . Amine hydrochloride salts typically exhibit 10- to 1000-fold increases in aqueous solubility compared to their free base counterparts, a class-level phenomenon that directly impacts the achievable concentration range in biochemical assays and the homogeneity of dosing solutions [1]. The salt form also provides an additional hydrogen bond donor (total HBD count = 3 vs. 2 for the free base), which can influence crystal packing, dissolution rate, and hygroscopicity during long-term storage .

Aqueous solubility Salt selection Formulation development

Para-Substitution Regiochemistry: Absence of Documented Kinase Selectivity Profile Observed in the Ortho Isomer

A critical structure-activity relationship (SAR) distinction exists between the para-aminophenyl isomer (4-position, this compound) and the ortho-aminophenyl isomer (2-position, CAS 926217-21-2). The ortho isomer has a documented, quantifiable kinase selectivity profile: PRKACA Kd = 42 nM with >2,380-fold selectivity over MAPKAPK2 (IC50 > 100,000 nM), measured in biochemical assays using recombinant human full-length N-terminal GST-tagged PRKACA expressed in baculovirus and full-length recombinant human His-tagged MAPKAPK2 expressed in E. coli by Z'-LYTE assay [1]. No equivalent kinase profiling data are available for the para isomer. This absence of cross-reactivity data means that the para isomer cannot be assumed to engage the same kinase targets with similar affinity or selectivity; the positional shift of the amino group fundamentally alters hydrogen-bonding geometry and steric fit within ATP-binding pockets [1]. Researchers seeking a selective PRKACA chemical probe should select the ortho isomer; those requiring a para-aminophenyl building block for synthetic elaboration should select this compound [2].

Positional isomerism Kinase selectivity Structure-activity relationship

Supplier Purity Tier Differentiation: Available Grades from 95% to >99%

Commercially available purity specifications for the hydrochloride salt (CAS 1184964-73-5) span a range that enables fit-for-purpose procurement: AKSci offers a minimum purity specification of 95% ; Leyan lists the compound at 97% purity ; MolCore supplies at NLT 98% with ISO-certified quality systems ; and SynHet advertises >99% pure bulk and prepack quantities meeting USP, BP, and Ph. Eur. pharma grade standards . In contrast, the free base (CAS 926232-91-9) is typically offered at 95% (AKSci) or 98% (Chemscene, Leyan), with no vendor advertising >99% pharma-grade material . The availability of a >99% purity grade for the hydrochloride salt is relevant for applications requiring minimal impurity interference, such as analytical reference standard preparation, impurity profiling in pharmaceutical development, and quantitative NMR or LC-MS method validation.

Purity specification Quality control Chemical procurement

Non-Hazardous Transport Classification: Operational and Cost Differentiation

According to the AKSci technical datasheet, N-(4-aminophenyl)cyclopentanecarboxamide hydrochloride (CAS 1184964-73-5) is classified as 'Not hazardous material' for DOT/IATA transport purposes as of April 29, 2024 . This is operationally significant because the free base (CAS 926232-91-9) carries GHS hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) and is shipped with a GHS07 warning pictogram . The absence of hazardous material classification for the hydrochloride salt eliminates HazMat shipping surcharges (typically $50–$178 per shipment depending on hazard class and destination), simplifies customs clearance for international orders, and reduces regulatory documentation burden for institutional procurement .

Transport classification Dangerous goods Shipping compliance

High-Value Application Scenarios for N-(4-Aminophenyl)cyclopentanecarboxamide Hydrochloride (CAS 1184964-73-5)


Aqueous Biochemical Assay Development Requiring Soluble Amine Building Blocks

The hydrochloride salt form enables higher working concentrations in aqueous buffer systems compared to the free base, making it the preferred choice for biochemical screening assays (e.g., enzyme inhibition, protein-ligand binding) where compound precipitation at high concentrations would confound dose-response measurements. Researchers developing HTS-compatible protocols should specify the hydrochloride salt to maximize the soluble concentration range [1]. The non-hazardous transport classification further supports rapid procurement for time-sensitive assay campaigns .

Pharmaceutical Intermediate Synthesis with Stringent Purity Requirements

For synthetic routes requiring a para-aminophenyl cyclopentanecarboxamide intermediate—particularly in the preparation of VEGFR2 inhibitor analogs related to the apatinib scaffold, where 1-(4-aminophenyl)cyclopentane intermediates are key building blocks [2]—the availability of >99% pharma-grade material (SynHet) enables direct use in regulated GMP synthesis without additional pre-purification. The para-substitution pattern ensures correct regiochemical incorporation into the final target molecule, distinguishing this compound from the ortho and meta isomers that would generate different downstream products [3].

Analytical Reference Standard Preparation and Impurity Profiling

The hydrochloride salt, available at NLT 98% purity with ISO-certified quality systems (MolCore), is suitable as a reference standard for HPLC/LC-MS method development and impurity profiling in pharmaceutical quality control . The distinct retention time and mass spectrum of the hydrochloride salt versus the free base (difference of 36.46 Da corresponding to HCl) provide unambiguous identification in chromatographic analyses, which is critical for batch-to-batch consistency verification in regulated environments [4].

Structure-Activity Relationship (SAR) Studies Differentiating Para from Ortho and Meta Isomers

In medicinal chemistry campaigns exploring N-aryl cyclopentanecarboxamides as kinase inhibitor leads, this compound serves as the essential para-substituted comparator for establishing positional SAR. The documented kinase selectivity of the ortho isomer (PRKACA Kd = 42 nM, >2,380-fold over MAPKAPK2) provides a quantitative benchmark against which the para isomer can be profiled to determine whether the amino group position influences target engagement [5]. Systematic SAR studies cannot proceed without all three positional isomers, making procurement of the authentic para compound indispensable for complete dataset generation.

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